Lipoamido-PEG12-acid

Descripción general

Descripción

Lipoamido-PEG12-acid, a type of amphiphilic molecule, is part of a broader class of compounds that include polyethylene glycol (PEG) lipids. These molecules are characterized by their ability to form various self-assembled structures and are often used in drug delivery systems due to their biocompatibility and ability to modify the pharmacokinetic properties of therapeutic agents .

Synthesis Analysis

The synthesis of PEG-lipid conjugates involves various chemical strategies. For instance, PEG-lipid telechelics have been synthesized using click chemistry, which is a popular method due to its high efficiency and specificity. This involves functionalizing natural fatty acids and PEG with reactive groups that can be conjugated together . Another approach is the synthesis of a distearoylphosphatidylethanolamine-PEG (DSPE-PEG) conjugate with a hydrazide group, which is achieved using a heterobifunctional PEG reagent . Additionally, the synthesis of pH-sensitive PEG-lipids with orthoester linkages has been reported, which are designed to respond to acidic environments .

Molecular Structure Analysis

The molecular structure of PEG-lipid conjugates is crucial for their function. The PEG chain length and the structure of the lipid moiety can significantly influence the self-assembly and physicochemical properties of these molecules. For example, the synthesis of PEG-lipids with varying acyl chain lengths and degrees of saturation has been explored to modulate their behavior in biological systems . The introduction of pH-sensitive linkages, such as orthoester or vinyl ether bonds, allows for the degradation of the PEG layer under acidic conditions, which is useful for targeted drug release .

Chemical Reactions Analysis

PEG-lipid conjugates can undergo various chemical reactions, particularly in response to environmental triggers. Acid-triggered hydrolysis of vinyl ether bonds in PEG-lipids can lead to the destabilization of liposomes and the release of their contents . Similarly, the degradation of PEG-lipids with orthoester linkages in acidic environments can result in the precipitation of lipid/DNA complexes . These reactions are essential for the design of stimuli-responsive drug delivery systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of PEG-lipid conjugates are influenced by their molecular structure. The hydrophilic PEG chain and hydrophobic lipid tails contribute to the amphiphilic nature of these molecules, allowing them to form various nanostructures such as liposomes and nanoparticles . The hydrophobic domain structure of PEG-lipids can affect the delivery efficacy of lipid nanoparticles, as seen in the delivery of RNA . Moreover, the inclusion of PEG-lipids in liposome formulations can enhance the stability and targeting capabilities of the liposomes . The ability of PEG-lipid conjugates to encapsulate lipophilic dietary supplements further demonstrates their potential in nutraceutical applications .

Aplicaciones Científicas De Investigación

Subheading Enhanced Drug Delivery Systems

The application of Lipoamido-PEG12-acid in non-viral drug delivery systems for diseases like cancer or genetic disorders has been noteworthy. The conjugation of oligonucleotides with cationic lipids, cholesterol, and PEG derivatives, including this compound, has significantly improved cellular uptake and biocompatibility. The covalent linking of oligonucleotides to lipids has emerged as a promising alternative to traditional formulations, offering enhanced delivery and therapeutic efficacy (Grijalvo, Aviñó, & Eritja, 2014).

Nanoparticle Coating for Drug Efficacy

Subheading Improving Biocompatibility and Stability

This compound plays a crucial role in the coating of nanoparticles, such as liposomes, polymeric micelles, lipoplexes, and polyplexes, used as targeted drug carriers. These coatings, often involving PEG derivatives, are essential for prolonging circulation time in the bloodstream, reducing opsonization by blood proteins, and evading uptake by macrophages. However, the shedding or loss of this coating at the target site is a key strategy to facilitate efficient drug release and target cell interaction, thus maximizing therapeutic response (Romberg, Hennink, & Storm, 2007).

Biocompatibility and Surface Interaction

Subheading Enhancing Interaction with Biological Systems

The interaction of this compound-modified surfaces with biological systems, including proteins, macrophages, and other cellular components, is pivotal. The modification of surfaces with phospholipids and PEG, such as this compound, has been extensively studied to design systems and devices for in vivo applications. These modifications aim to enhance biocompatibility, reduce immunogenicity, and improve the efficiency of drug delivery systems (Vermette & Meagher, 2003).

Mecanismo De Acción

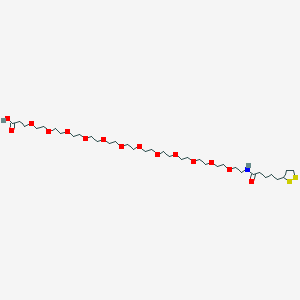

Target of Action

Lipoamido-PEG12-acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are the E3 ubiquitin ligase and the target protein .

Mode of Action

This compound contains a lipoic acid group and a terminal carboxylic acid . The lipoic acid contains two sulfur atoms connected by a disulfide bond . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This interaction allows the compound to link two different ligands, one for an E3 ubiquitin ligase and the other for the target protein .

Biochemical Pathways

The compound plays a crucial role in the intracellular ubiquitin-proteasome system . This system is responsible for selectively degrading target proteins . By linking the E3 ubiquitin ligase and the target protein, this compound enables the degradation of specific proteins, thus influencing various biochemical pathways .

Pharmacokinetics

The hydrophilic polyethylene glycol (peg) linker in the compound increases its water solubility , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.

Result of Action

The primary result of this compound’s action is the selective degradation of target proteins . This degradation can influence various cellular processes, depending on the specific target protein involved.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage conditions can affect its stability . Furthermore, the presence of activators such as EDC or HATU is necessary for the compound to form a stable amide bond with primary amine groups .

Propiedades

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-(dithiolan-3-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H67NO15S2/c37-34(4-2-1-3-33-6-32-52-53-33)36-7-9-41-11-13-43-15-17-45-19-21-47-23-25-49-27-29-51-31-30-50-28-26-48-24-22-46-20-18-44-16-14-42-12-10-40-8-5-35(38)39/h33H,1-32H2,(H,36,37)(H,38,39) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDABPXYRAJNFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H67NO15S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

806.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2407442-47-9 | |

| Record name | Lipoamido-PEG12-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

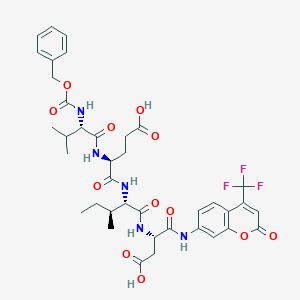

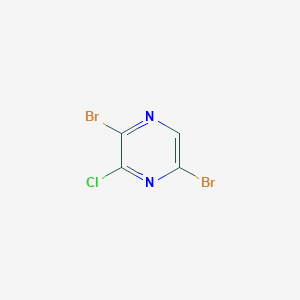

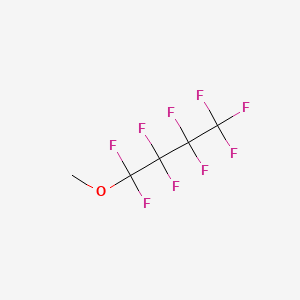

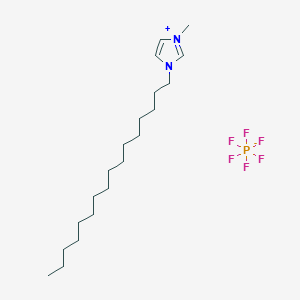

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cyclo[Arg-Gly-Asp-D-Tyr-Lys]](/img/structure/B3028522.png)

![Ethyl 2-[(2-Cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]acetate](/img/structure/B3028527.png)

![(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,8S,9S,12S,13S,15S,16R,18R)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-15-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3028543.png)